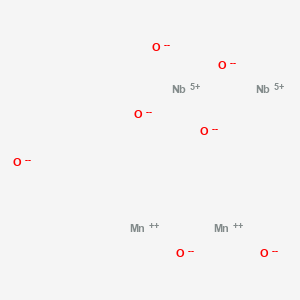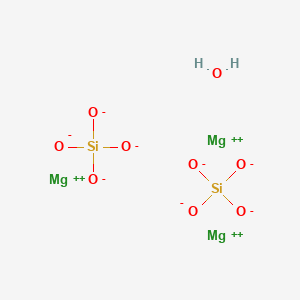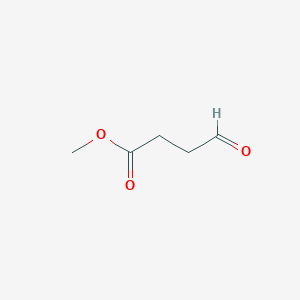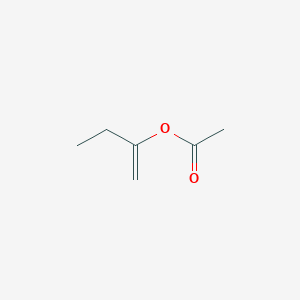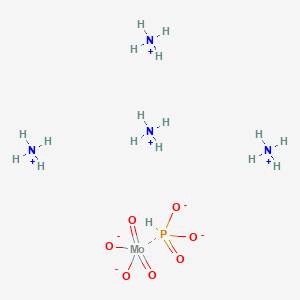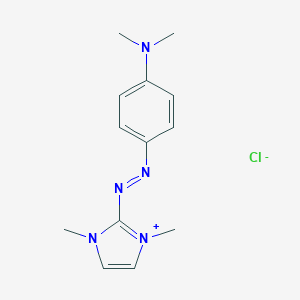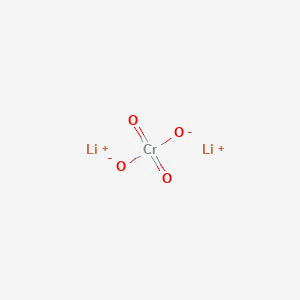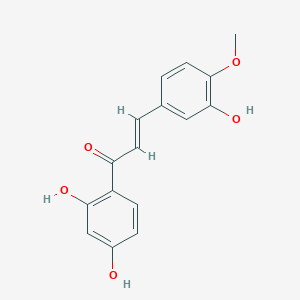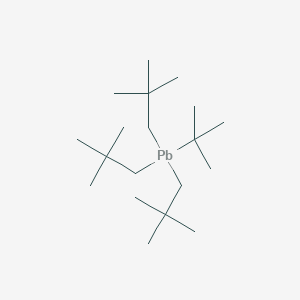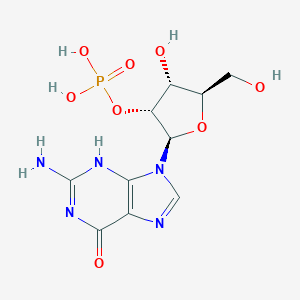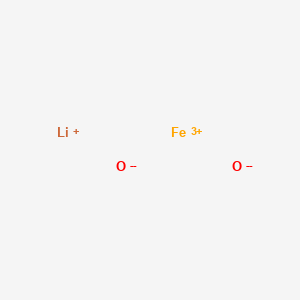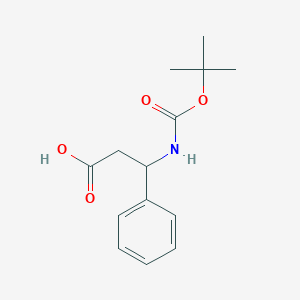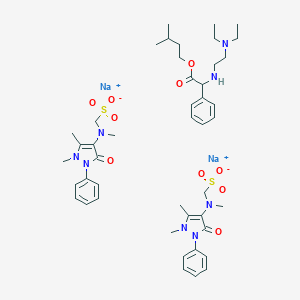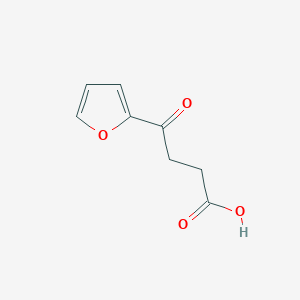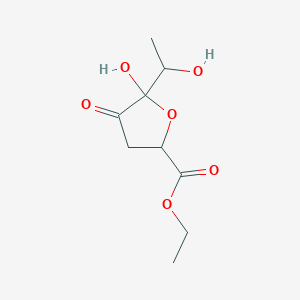
Altenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Altenin is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring fused to a tetrazole ring. The chemical structure of Altenin makes it a promising candidate for use in scientific research, particularly in the field of medicinal chemistry.
Applications De Recherche Scientifique
Altenin Structure and Isolation
- Structure Elucidation : Altenin, identified as a metabolite of the fungus Alternaria Kikuchiana Tanaka, which causes black spot disease in pears, has been characterized. It is tentatively deduced as an ethyl ester of a C7-carboxylic acid and possesses a furanose ring structure with one asymmetric center related to L-lactic acid configuration (Sugiyama, Kashima, Hosoi, & Ikeda, 1966).
- Isolation Techniques : The extraction of Altenin from Alternaria Kikuchiana Tanaka involved methods like adsorption with active charcoal, elution with acetone, and chromatography. This process also led to the discovery of other metabolites such as diheptyl phthalate and myristic acid (Sugiyama, Kashima, Yamamoto, Sugaya, & Mohri, 1966).
Altenin's Phytopathogenic Activity
- Pathogenic Activity on Pears : Research indicates that the pathogenic activity of Altenin and related reductones on pear plants is linked to their endiol contents. Specifically, the endiol carbonyl grouping in Altenin is central to its pathogenic activity (Sugiyama, Kashima, Yamamoto, Takano, & Mori, 1967).
- Synthesis of Related Compounds : Compounds closely related to Altenin have been synthesized and tested for their ability to cause black spot disease in pears. These studies reinforce the role of the reductone grouping in the phytopathogenic activity of these compounds (Sugiyama, Kashima, Yamamoto, & Mori, 1967).
Propriétés
Numéro CAS |
13912-19-1 |
|---|---|
Nom du produit |
Altenin |
Formule moléculaire |
C9H14O6 |
Poids moléculaire |
218.2 g/mol |
Nom IUPAC |
ethyl 5-hydroxy-5-(1-hydroxyethyl)-4-oxooxolane-2-carboxylate |
InChI |
InChI=1S/C9H14O6/c1-3-14-8(12)6-4-7(11)9(13,15-6)5(2)10/h5-6,10,13H,3-4H2,1-2H3 |
Clé InChI |
CVBPSUAJSKDJNU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC(=O)C(O1)(C(C)O)O |
SMILES canonique |
CCOC(=O)C1CC(=O)C(O1)(C(C)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



